molecular formula C15H22N4O4 B14143447 (3E)-N-(furan-2-ylmethyl)-3-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(furan-2-ylmethyl)-3-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B14143447
M. Wt: 322.36 g/mol
InChI Key: AFCXLNKGQWYXFA-WOJGMQOQSA-N
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Description

(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a hydrazinylidene group, and a butanamide backbone, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Acylation: The furan-2-ylmethyl intermediate is then acylated using an appropriate acylating agent to introduce the acyl group.

    Hydrazine Formation: The acylated intermediate is reacted with hydrazine to form the hydrazinylidene group.

    Final Coupling: The hydrazinylidene intermediate is then coupled with the butanamide backbone under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Furan derivatives such as furan-2-carboxylic acid.

    Reduction: Hydrazine derivatives such as (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}butanamide).

    Substitution: Substituted furan derivatives depending on the reagents used.

Scientific Research Applications

(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide: shares similarities with other hydrazinylidene and furan-containing compounds.

    (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide: is unique due to its specific combination of functional groups and structural features.

Uniqueness

  • The presence of both the furan ring and the hydrazinylidene group in the same molecule provides unique chemical properties and reactivity.
  • The specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

N'-[(E)-[4-(furan-2-ylmethylamino)-4-oxobutan-2-ylidene]amino]-N-(2-methylpropyl)oxamide

InChI

InChI=1S/C15H22N4O4/c1-10(2)8-17-14(21)15(22)19-18-11(3)7-13(20)16-9-12-5-4-6-23-12/h4-6,10H,7-9H2,1-3H3,(H,16,20)(H,17,21)(H,19,22)/b18-11+

InChI Key

AFCXLNKGQWYXFA-WOJGMQOQSA-N

Isomeric SMILES

CC(C)CNC(=O)C(=O)N/N=C(\C)/CC(=O)NCC1=CC=CO1

Canonical SMILES

CC(C)CNC(=O)C(=O)NN=C(C)CC(=O)NCC1=CC=CO1

Origin of Product

United States

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